molecular formula C19H37NO4 B14236439 Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo- CAS No. 586946-71-6

Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo-

Katalognummer: B14236439
CAS-Nummer: 586946-71-6
Molekulargewicht: 343.5 g/mol
InChI-Schlüssel: WLMDVVQEIYMUCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo- is a chemical compound with the molecular formula C19H39NO3 It is a derivative of hexadecanamide, featuring a 2,3-dihydroxypropyl group and an oxo group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo- typically involves the reaction of hexadecanamide with 2,3-dihydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo- can be compared with other similar compounds, such as:

    Hexadecanamide, N-(2,3-dihydroxypropyl)-: Lacks the oxo group, which may result in different chemical and biological properties.

    Hexadecanamide, N-(2-hydroxyethyl)-: Features a different substituent, leading to variations in reactivity and applications.

Eigenschaften

CAS-Nummer

586946-71-6

Molekularformel

C19H37NO4

Molekulargewicht

343.5 g/mol

IUPAC-Name

N-(2,3-dihydroxypropyl)-2-oxohexadecanamide

InChI

InChI=1S/C19H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(23)19(24)20-15-17(22)16-21/h17,21-22H,2-16H2,1H3,(H,20,24)

InChI-Schlüssel

WLMDVVQEIYMUCB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCC(=O)C(=O)NCC(CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.